molecular formula C10H16O B14559467 (2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one CAS No. 61674-93-9

(2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one

Cat. No.: B14559467
CAS No.: 61674-93-9
M. Wt: 152.23 g/mol
InChI Key: JNDGVJUNFDJOLD-IUCAKERBSA-N
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Description

(2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one is a chiral organic compound with a cyclohexanone core structure. This compound is characterized by the presence of a methyl group and a prop-2-en-1-yl group attached to the cyclohexane ring. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. The starting material, typically a cyclohexanone derivative, undergoes a series of reactions including alkylation, reduction, and functional group transformations to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize chiral catalysts or ligands to achieve high enantioselectivity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.

Biology

The compound’s chiral nature allows it to interact with biological molecules in a stereospecific manner. It is often used in studies related to enzyme-substrate interactions and the development of chiral drugs.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, the compound is used in the production of fragrances and flavors. Its unique structure contributes to the development of novel aromatic compounds.

Mechanism of Action

The mechanism by which (2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one
  • (2S,3R)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one
  • (2R,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one

Uniqueness

The uniqueness of (2S,3S)-3-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-one lies in its specific stereochemistry, which imparts distinct physical and chemical properties. This configuration can lead to different reactivity and interactions compared to its stereoisomers, making it valuable for specific applications in research and industry.

Properties

CAS No.

61674-93-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-prop-2-enylcyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-3-5-9-8(2)6-4-7-10(9)11/h3,8-9H,1,4-7H2,2H3/t8-,9-/m0/s1

InChI Key

JNDGVJUNFDJOLD-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1CCCC(=O)[C@H]1CC=C

Canonical SMILES

CC1CCCC(=O)C1CC=C

Origin of Product

United States

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